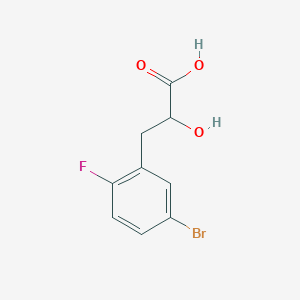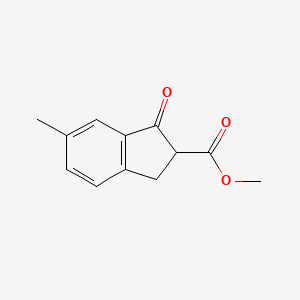![molecular formula C7H15NO2 B13275803 2-[(Cyclopropylmethyl)amino]propane-1,3-diol](/img/structure/B13275803.png)
2-[(Cyclopropylmethyl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopropylmethyl)amino]propane-1,3-diol is an organic compound with the molecular formula C7H15NO2 It is a derivative of 2-amino-1,3-propane diol, where the amino group is substituted with a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with cyclopropylmethyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the electrophilic carbon of the cyclopropylmethyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]propane-1,3-diol has several scientific research applications:
Biology: It can be used in the study of enzyme-substrate interactions and as a potential ligand for receptor studies.
Industry: It can be used in the production of biodegradable polymers and environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance binding affinity and specificity, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: The parent compound, which lacks the cyclopropylmethyl substitution.
2-(Methylamino)propane-1,3-diol: A similar compound with a methyl group instead of a cyclopropylmethyl group.
2-(Ethylamino)propane-1,3-diol: A similar compound with an ethyl group instead of a cyclopropylmethyl group.
Uniqueness
2-[(Cyclopropylmethyl)amino]propane-1,3-diol is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)propane-1,3-diol |
InChI |
InChI=1S/C7H15NO2/c9-4-7(5-10)8-3-6-1-2-6/h6-10H,1-5H2 |
InChI Key |
FMXYDEYKQXIQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B13275728.png)

![6-Bromo-[1,3]oxazolo[4,5-c]pyridine](/img/structure/B13275745.png)
![methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13275748.png)

![4-Chloro-2-{[(cyclopropylmethyl)amino]methyl}phenol](/img/structure/B13275768.png)


![2-[1-Methyl-5-(propan-2-YL)-1H-1,2,3-triazol-4-YL]acetic acid](/img/structure/B13275787.png)

![1-[(5-Bromofuran-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13275797.png)
![3-[(5-Methylfuran-2-yl)methyl]pyrrolidine](/img/structure/B13275809.png)

![2-Methyl-2-[(2-methylbutyl)amino]propan-1-ol](/img/structure/B13275817.png)
